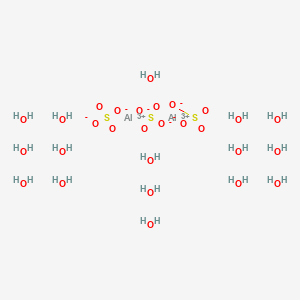
1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride
Overview
Description
1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride is a chemical compound that belongs to the class of benzimidazoles, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring. Benzimidazoles are known for their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole involves cyclization, N-alkylation, hydrolyzation, and chlorination starting from o-phenylenediamine and ethyl acetoacetate, with an overall yield of 56.4% . Similarly, the synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzo[d]imidazoles is performed by reacting o-phenylenediamine with substituted aromatic aldehydes in the presence of 1-heptanesulfonic acid sodium salt, providing an eco-friendly and convenient method with good yields .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, such as 2-chloromethyl-1H-benzimidazole hydrochloride, has been studied using X-ray crystallography, which reveals that the compound crystallizes in a monoclinic space group with specific cell parameters. The structure forms an infinite chain parallel to the "b" axis through intermolecular hydrogen bonding .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions. For example, the one-pot synthesis of imidazo[1,2-a]pyridines from benzyl halides or benzyl tosylates, 2-aminopyridines, and isocyanides has been described, showcasing the versatility of benzimidazole-related compounds in forming new heterocyclic structures . Additionally, the synthesis of polymers containing 2H-benzimidazol-2-one moieties through N-C coupling reactions indicates the potential of benzimidazole derivatives in polymer chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For instance, polymers containing 2H-benzimidazol-2-one units exhibit high glass transition temperatures and good thermal stability, indicating their potential for high-performance materials . The antibacterial activity of certain benzimidazole derivatives, such as 2-chloromethyl-1H-benzimidazole hydrochloride, has been screened, showing that these compounds can serve as bioactive agents .
Scientific Research Applications
Synthesis and Characterization
- Research has focused on the synthesis and characterization of imidazole derivatives, which are of interest due to their potential as ligands for metal coordination. One study reported the synthesis of a flexible ligand with two imidazole groups, demonstrating the compound's high reactivity and suitability for metal coordination, which could have implications in catalysis and material science (C. You, 2012).
Antidiabetic Potential
- Imidazole derivatives have also been investigated for their medicinal properties. For example, a study on the synthesis and molecular docking of novel benzimidazole-pyrazoline hybrid molecules revealed significant α-glucosidase inhibition activity, suggesting potential applications in antidiabetic drug development (Farhat Ibraheem et al., 2020).
Synthetic Pathways
- Another aspect of research involves developing synthetic pathways for isotopically labeled compounds. A study demonstrated a method to synthesize 2'-13C-L-Histidine starting from 13C-thiocyanate, showing the versatility of imidazole derivatives in synthesizing labeled compounds for biochemical studies (S. Talab et al., 2014).
Molecular Structure Analysis
- Detailed molecular structure analysis of 2-chloromethyl-1H-benzimidazole hydrochloride using X-ray crystallography and various spectroscopic techniques provided insights into its chemical behavior and interaction possibilities. Such studies are crucial for understanding the compound's potential applications in designing new materials and drugs (Nour T Abdel Ghani & A. Mansour, 2012).
Antimicrobial Activity
- The synthesis and evaluation of imidazole derivatives for antimicrobial activity highlight the importance of structural modifications in enhancing biological efficacy. Studies have synthesized and tested various imidazole-containing compounds, revealing their potential as antimicrobial agents (T. Rekha et al., 2019).
Safety And Hazards
The safety data sheet (SDS) provides information about the potential hazards of a chemical. The SDS for 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride is not available in the current resources . Therefore, it’s recommended to handle this compound with the general precautions used for chemical substances.
properties
IUPAC Name |
1-benzyl-2-(chloromethyl)imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2.ClH/c12-8-11-13-6-7-14(11)9-10-4-2-1-3-5-10;/h1-7H,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOCHXMDSFPOGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381345 | |
| Record name | 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride | |
CAS RN |
19276-03-0 | |
| Record name | 1H-Imidazole, 2-(chloromethyl)-1-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19276-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-2-(chloromethyl)-1H-imidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(3R,5R,8S,9S,10S,11S,13S,14S)-10,13-Dimethyl-3,11-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B103808.png)





